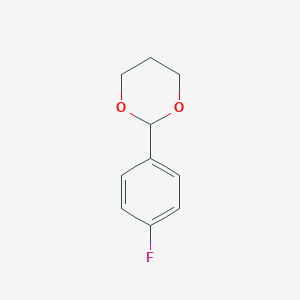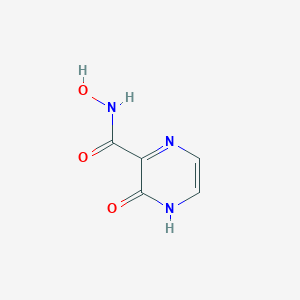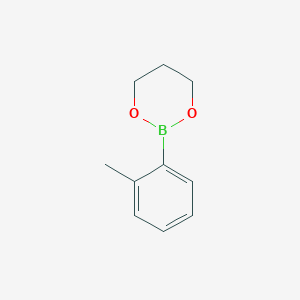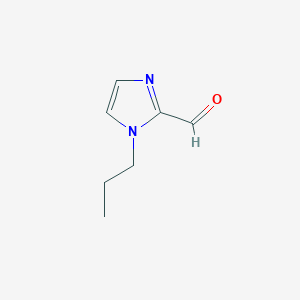![molecular formula C37H70N2O7 B067736 (2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid CAS No. 179095-19-3](/img/structure/B67736.png)
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid is a synthetic compound that has been developed for scientific research purposes. This compound has a complex chemical structure and has been shown to have potential applications in various fields of research. In
Scientific Research Applications
Enantioselective Synthesis and Biological Activity
The compound has been studied in the context of enantioselective synthesis, which is important for creating specific molecular configurations. For example, the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) shows the significance of such processes in producing bioactive compounds (Pajouhesh et al., 2000).
Antioxidant and Anti-inflammatory Applications
Research indicates the potential of similar compounds in antioxidant and anti-inflammatory applications. The synthesis of analogs from N,N′-Dicyclohexylcarbodiimide (DCC) and their evaluation for antioxidant and anti-inflammatory activities highlight the therapeutic potential of these compounds (Sahoo, Subudhi, & Swain, 2011).
Synthesis in Drug Development
The synthesis of similar compounds has been crucial in the development of potent PPARγ agonists, demonstrating the application in drug discovery and development (Reynolds & Hermitage, 2001).
Antimicrobial Properties
Certain derivatives of similar compounds exhibit antimicrobial activity, which could be significant in developing new antimicrobial drugs. For instance, N-Substituted-β-amino acid derivatives containing various moieties demonstrated good antimicrobial activity against specific pathogens (Mickevičienė et al., 2015).
Biosynthesis and Chemical Synthesis
The study of biosynthesis pathways of related compounds, like polyoxypeptin A, provides insights into the natural production of these compounds and their analogs, which is useful for developing synthetic methods (Umezawa et al., 2001).
properties
CAS RN |
179095-19-3 |
|---|---|
Product Name |
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid |
Molecular Formula |
C37H70N2O7 |
Molecular Weight |
655 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C37H70N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h30-33,40H,5-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/t32-,33+/m1/s1 |
InChI Key |
DZKPDDDIBSEKLY-SAIUNTKASA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H](CC(=O)NCC(=O)N[C@@H](CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
synonyms |
WB 3559 D WB-3559D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



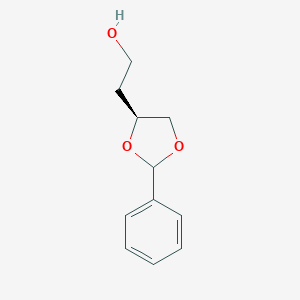
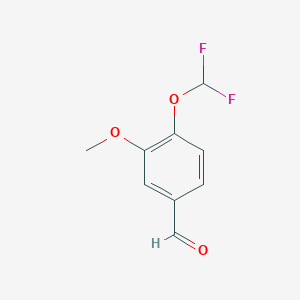
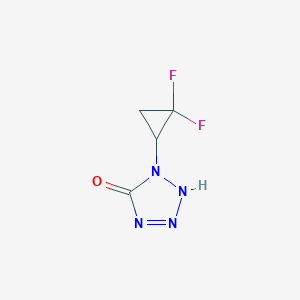
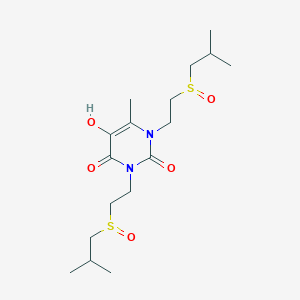
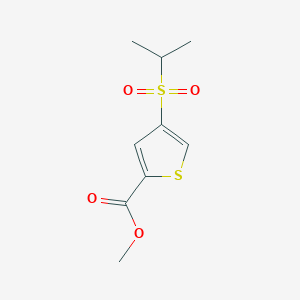
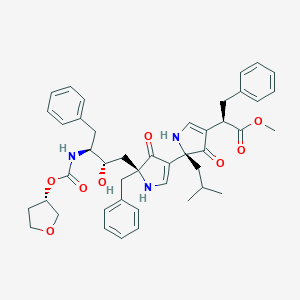
![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)
![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)
